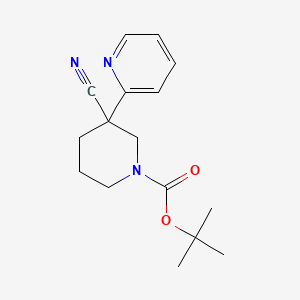

Tert-butyl 3-cyano-3-(2-pyridyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-cyano-3-pyridin-2-ylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c1-15(2,3)21-14(20)19-10-6-8-16(11-17,12-19)13-7-4-5-9-18-13/h4-5,7,9H,6,8,10,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZUYFPIYSLMKTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)(C#N)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Component Cyclization Reactions

Multi-component reactions (MCRs) offer efficient pathways for constructing the piperidine core while simultaneously introducing functional groups. A prominent method involves the condensation of 2-cyanoacetohydrazide, pyridine-2-carbaldehyde, and activated nitriles in ethanol using piperidine as a base (Scheme 1) . The reaction proceeds via a tandem Knoevenagel-Michael-cyclization sequence:

-

Knoevenagel condensation : 2-cyanoacetohydrazide reacts with pyridine-2-carbaldehyde to form an α,β-unsaturated intermediate.

-

Michael addition : The nitrile group attacks the electrophilic β-position.

-

Cyclization : Intramolecular nucleophilic attack forms the piperidine ring.

Optimization :

-

Solvent: Ethanol provides optimal polarity for intermediate stabilization.

-

Catalyst: Piperidine (10 mol%) enhances reaction rate by deprotonating intermediates .

Limitations :

-

Steric hindrance from the pyridyl group reduces yield in bulkier substrates.

-

Requires post-synthetic Boc protection to install the tert-butyl carbamate group.

The Suzuki-Miyaura reaction enables precise introduction of the 2-pyridyl group onto a preformed piperidine scaffold. A representative protocol involves:

-

Bromination : tert-Butyl 3-cyano-4-bromopiperidine-1-carboxylate is prepared via NBS bromination.

-

Cross-coupling : Reaction with 2-pyridylboronic acid under Pd(dppf)Cl₂ catalysis (Scheme 2) .

Reaction Conditions :

Advantages :

-

High regioselectivity due to stable boronic acid coupling partners.

-

Compatibility with the tert-butyl carbamate protecting group.

Challenges :

-

Requires anhydrous conditions to prevent boronic acid hydrolysis.

-

Residual palladium removal necessitates additional purification steps.

Stepwise Assembly via Cyanation and Boc Protection

For substrates sensitive to MCR or cross-coupling conditions, a stepwise approach is employed:

-

Piperidine ring formation : Cyclohexenone derivatives undergo Strecker synthesis with NH₄CN to install the cyano group .

-

Pyridyl introduction : Lithiation at C3 followed by quenching with 2-pyridylzinc bromide.

-

Boc protection : Treatment with di-tert-butyl dicarbonate (Boc₂O) and DMAP in dichloromethane .

Key Data :

Drawbacks :

-

Multiple purification steps increase overall process time.

-

Lithiation requires stringent temperature control (-78°C).

Comparative Analysis of Methods

| Method | Yield (%) | Time (h) | Key Advantages | Limitations |

|---|---|---|---|---|

| Multi-component cyclization | 70–85 | 4–6 | Single-step ring formation | Post-synthetic Boc protection required |

| Suzuki-Miyaura coupling | 66 | 1.5 | High regioselectivity | Palladium removal challenges |

| Stepwise assembly | 60–75 | 12–24 | Flexibility in group introduction | Multi-step purification |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-cyano-3-(2-pyridyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the cyano group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or pyridyl group is replaced by other functional groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3-cyano-3-(2-pyridyl)piperidine-1-carboxylate is being investigated for its potential therapeutic properties. Its structure suggests that it may interact with various biological targets, making it a candidate for drug development.

Potential Therapeutic Areas :

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit the proliferation of cancer cells. Research has shown that modifications to the piperidine structure can enhance anticancer activity, suggesting a structure-activity relationship that warrants further exploration.

- Antimicrobial Properties : The compound has demonstrated effectiveness against certain bacterial strains, indicating potential use as an antimicrobial agent. Studies suggest that it disrupts bacterial cell wall synthesis, which is crucial for its antimicrobial action.

Research on the biological activities of this compound has revealed several promising avenues:

- Inflammatory Diseases : Recent studies have highlighted its role as an inhibitor of the NLRP3 inflammasome, which is implicated in various inflammatory diseases. In vitro experiments showed that at concentrations of 10 µM, the compound significantly reduced pyroptosis and IL-1β release in THP-1 cells, indicating its potential as an anti-inflammatory therapeutic.

| Concentration (µM) | Pyroptosis (% Decrease) | IL-1β Release (% Inhibition) |

|---|---|---|

| 0 | 0 | 0 |

| 10 | 45 | 50 |

| 50 | 70 | 75 |

| 100 | 85 | 90 |

Synthesis of Complex Organic Molecules

In synthetic organic chemistry, this compound serves as an intermediate for synthesizing more complex molecules. Its unique functional groups allow for various chemical transformations, enhancing its utility in developing new compounds with desired properties.

Case Studies and Research Findings

Recent literature provides insights into the applications of this compound:

- A study published in Nature Communications explored compounds targeting the NLRP3 inflammasome, demonstrating that modifications to the molecular structure can significantly influence biological activity and therapeutic efficacy against autoimmune diseases.

- Another investigation focused on the antimicrobial properties of this compound against a panel of bacterial strains, highlighting its potential as a novel antimicrobial agent.

Mechanism of Action

The mechanism of action of tert-butyl 3-cyano-3-(2-pyridyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and pyridyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related tert-butyl piperidine carboxylates, focusing on substituent variations, molecular properties, and synthesis strategies. Key differences arise in functional groups, molecular weight, and applications.

Table 1: Structural and Functional Comparison

Key Observations :

Substituent Impact: Cyano Group: Present in the target compound and AM-2432 , the cyano group enhances electrophilicity, enabling nucleophilic additions or cyclizations. However, in AM-2432, the pyrrole core reduces steric hindrance compared to piperidine derivatives. Aromatic Substituents: The 2-pyridyl group in the target compound differs from halogenated aryl groups (e.g., 4-bromophenyl in ). Pyridyl may improve solubility in polar solvents or act as a directing group in metal-mediated reactions.

Purity varies significantly: AM-2432 achieves 97% purity , while QA-1216 (a cyclobutane analog) has 85% purity due to synthetic challenges .

Applications: Halogenated analogs (e.g., 4-bromophenyl derivative) are intermediates in oncology drugs like Niraparib . Cyanoacetyl-containing derivatives serve as precursors for heterocycle formation , whereas cyclopropylamino-pyridyl derivatives (e.g., ) may have applications in catalysis.

Research Findings and Challenges

- Structural Analysis : SHELX software () is widely used for crystallographic refinement of such compounds, though direct data for the target compound are lacking .

- Elemental Analysis : Discrepancies between calculated and observed values (e.g., in ) highlight the importance of rigorous purity assessment, especially for nitrile-containing compounds.

Biological Activity

Tert-butyl 3-cyano-3-(2-pyridyl)piperidine-1-carboxylate (CAS No. 2680679-78-9) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, synthesis, and biological activities, particularly focusing on its potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathways often utilize piperidine derivatives and cyanoacetic acid derivatives, followed by tert-butyl esterification. Detailed synthetic routes are documented in various studies, emphasizing the importance of optimizing reaction conditions for yield and purity .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has shown promising results in inhibiting the proliferation of various cancer cell lines:

| Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|

| HeLa (Cervical cancer) | 15.5 | |

| CaCo-2 (Colon cancer) | 12.8 | |

| H9c2 (Heart myoblast) | 20.0 |

These findings suggest that the compound may act through mechanisms involving apoptosis induction and cell cycle arrest.

The proposed mechanism of action includes the inhibition of specific signaling pathways related to cell survival and proliferation. The compound appears to interact with protein targets involved in cancer cell metabolism, leading to reduced viability in tumor cells while sparing normal cells .

Case Studies

- Study on Cytotoxicity : A recent study evaluated the cytotoxic effects of this compound across multiple cancer cell lines. The results indicated significant cytotoxicity against HeLa and CaCo-2 cells, with IC₅₀ values suggesting a strong potential for further development as an anticancer agent .

- Selectivity Profile : In a selectivity study against non-cancerous cell lines, the compound exhibited lower toxicity compared to traditional chemotherapeutics, indicating a favorable safety profile that warrants further investigation .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing tert-butyl 3-cyano-3-(2-pyridyl)piperidine-1-carboxylate?

- Methodological Answer : A multi-step synthesis is typically employed. Initial steps involve constructing the piperidine ring with simultaneous introduction of the cyano and 2-pyridyl groups. For example, nucleophilic substitution or condensation reactions using tert-butyl carbamate as a protecting group can stabilize intermediates. Key reagents like DMAP and triethylamine in dichloromethane at 0–20°C have been used in analogous syntheses for tert-butyl-protected piperidines to improve reaction efficiency and yield . Post-synthesis, purification via column chromatography or recrystallization is recommended.

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : - and -NMR are critical for verifying substituent positions. The tert-butyl group typically appears as a singlet at ~1.4 ppm in -NMR, while the pyridyl protons show aromatic splitting patterns .

- X-ray Crystallography : Use single-crystal X-ray diffraction with refinement programs like SHELXL to resolve stereochemistry and confirm the 3-cyano-3-(2-pyridyl) substitution pattern. SHELX software is widely validated for small-molecule structural analysis .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure. Respiratory protection (e.g., N95 masks) is advised if airborne particles are generated .

- Emergency Measures : Ensure access to eyewash stations and emergency showers. In case of inhalation, move to fresh air and consult a physician immediately .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the stereoselectivity of the 3-cyano and 2-pyridyl group incorporation?

- Methodological Answer :

- Catalysis : Chiral catalysts (e.g., Lewis acids) or enantioselective organocatalysts can control stereochemistry at the 3-position. For example, asymmetric cyanidation using cinchona alkaloid derivatives has been reported for similar systems .

- Solvent Effects : Polar aprotic solvents (e.g., DMF or acetonitrile) may improve reaction kinetics and selectivity. Temperature gradients (e.g., cooling to 0°C during critical steps) can reduce side reactions .

Q. What analytical approaches resolve contradictions in reported spectroscopic data for tert-butyl-protected piperidine derivatives?

- Methodological Answer :

- Comparative Analysis : Cross-reference -NMR data with computational predictions (e.g., DFT-based chemical shift calculations) to validate assignments.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula accuracy, especially for distinguishing between regioisomers (e.g., 2-pyridyl vs. 3-pyridyl substitution) .

Q. How does the electronic nature of the 2-pyridyl group influence the compound’s reactivity in further functionalization?

- Methodological Answer :

- Electrophilic Substitution : The pyridyl nitrogen directs electrophiles to specific positions (e.g., para to nitrogen). For example, nitration or halogenation reactions may proceed regioselectively under controlled conditions.

- Coordination Chemistry : The pyridyl group can act as a ligand in metal-catalyzed reactions (e.g., Suzuki-Miyaura coupling), enabling cross-coupling to aryl/heteroaryl groups .

Q. What strategies mitigate challenges in isolating high-purity samples for biological testing?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with C18 columns and gradients of acetonitrile/water for polar impurities.

- Crystallization Optimization : Screen solvent mixtures (e.g., ethyl acetate/hexane) to improve crystal lattice formation. Thermal analysis (DSC) can identify optimal recrystallization temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.